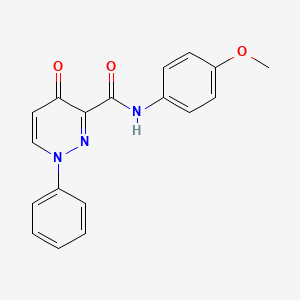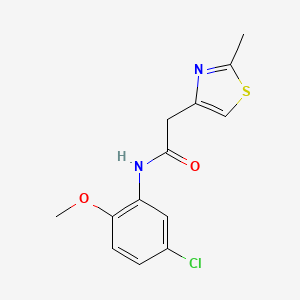![molecular formula C23H35ClN2O2 B11376956 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone](/img/structure/B11376956.png)
1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chloro-3,5-dimethylphenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step involves the reaction of the azepane derivative with a piperidine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the phenoxy group: This is typically done through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate electrophile.
Final coupling: The final step involves coupling the intermediate with 4-chloro-3,5-dimethylphenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE: shares similarities with other compounds containing azepane and piperidine rings, such as:
Uniqueness
The uniqueness of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H35ClN2O2 |
|---|---|
分子量 |
407.0 g/mol |
IUPAC名 |
1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-chloro-3,5-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C23H35ClN2O2/c1-18-15-21(16-19(2)23(18)24)28-17-22(27)26-13-8-5-9-20(26)10-14-25-11-6-3-4-7-12-25/h15-16,20H,3-14,17H2,1-2H3 |
InChIキー |
QEKNDGZMTJBXMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCC2CCN3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide](/img/structure/B11376899.png)

![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11376915.png)
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376921.png)
![1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376927.png)
![2-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11376928.png)
![N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11376930.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B11376940.png)
![5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11376941.png)
![ethyl {2-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11376953.png)
![N-butyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11376955.png)
